molecular formula C12H11NO2 B1599942 methyl 4-phenyl-1H-pyrrole-3-carboxylate CAS No. 40167-34-8

methyl 4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B1599942
CAS RN: 40167-34-8
M. Wt: 201.22 g/mol
InChI Key: IQUXHEPTOZFPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-phenyl-1H-pyrrole-3-carboxylate” is an organic compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “methyl 4-phenyl-1H-pyrrole-3-carboxylate” consists of a pyrrole ring attached to a phenyl group and a carboxylate group . The Smiles notation for this compound is COC(=O)C1=CNC=C1C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“Methyl 4-phenyl-1H-pyrrole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 201.22 g/mol . The compound’s CAS Number is 40167-34-8 .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Organic Chemical Synthesis

    • Methyl pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate .
  • Optic Systems

    • Diketopyrrolopyrrole derivatives (DPPs) have been used in plastic coloring, surface coatings, and as colour filters due to their luminous colours as well as high stability .
    • Today they are widely used in many optic systems, such as information storage and monitoring devices .
  • Antimicrobial Applications

    • Pyrroles possess a broad spectrum of biological activities such as antimicrobial .
    • They are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Antifungal Applications

    • Pyrroles have been found to have antifungal properties .
  • Cardiotonic Applications

    • Pyrroles have been used in cardiotonic applications .

Safety And Hazards

“Methyl 4-phenyl-1H-pyrrole-3-carboxylate” is for research use only and not for human or veterinary use . It does not have a hazardous surcharge associated with it . For more detailed safety information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 4-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUXHEPTOZFPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408726
Record name Methyl 4-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-phenyl-1H-pyrrole-3-carboxylate

CAS RN

40167-34-8
Record name Methyl 4-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-phenyl-1H-pyrrole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using p-toluenesulfonylmethyl isocyanide (10.1 g), methyl cinnamate (8.33 g) and potassium tert-butoxide (6.97 g), a procedure as in Reference Example 39 was performed to give the title compound as pale-yellow crystals (yield 5.40 g, 52%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
6.97 g
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

A solution of 4-toluenesulphonylmethyl isocyanide (4.9 g, 25.2 mmol) and methyl trans-cinnamate (4.0 g, 24.7 mmol) in diethyl ether (40 ml) and dimethyl sulphoxide (20 ml) was added drop-wise over 30 minutes to a stirred suspension of sodium hydride (60% dispersion, 1.25 g, 31.3 mmol) in diethyl ether (100 ml) under nitrogen. After 20 minutes a further portion of dimethyl sulphoxide (25 ml) was added to the reaction vessel. The mixture was stirred for 1 hour then water (200 ml) was cautiously added. The product was extracted into dichloromethane (1×400 ml and 1×250 ml) then the combined dichloromethane layers were dried (Na2SO4) and the solvent removed in vacuo. The residue was purified by flash chromatography over silica gel eluting with a gradient of heptane:ethyl acetate:dichloromethane 2:1:0→1:1:1. Appropriate fractions were combined and the solvents removed in vacuo to leave 4-phenyl-1H-pyrrole-3-carboxylic acid methyl ester as a white solid (1.55 g, 31%). TLC (single spot, Rf=0.25, heptane:ethyl acetate 2:1), HPLC-MS (main UV peak with Rt=7.849 mins, 202.1 [M+H]+, 425.1 [2M+Na]+).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

p-Tosylmethyl isocyanide (1 g., 5 mmoles) and methyl cinnamate (0.8 g., 5 mmoles) were combined in 50 ml. of tetrahydrofuran and dissolved by stirring at room temperature. The solution was cooled to -50° C. and sodium hydride (57% dispersion in oil, 210 mg., 5 mmoles) added. After stirring for 15 minutes at -50° C., the reaction was warmed to room temperature and stirred for approximately 16 hours. Water (20 ml.) was added and the product extracted into 35 ml. ether. The ether was back-washed with 20 ml. of water, evaporated to dryness, the residue triturated with ether and methyl 4-phenylpyrrole-3-carboxylate (230 mg., m.p. 182°-185° C., m/e 201) recovered by filtration. The product was recrystallized from acetone/hexane (210 mg., m.p. 184°-187° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-phenyl-1H-pyrrole-3-carboxylate

Citations

For This Compound
45
Citations
P Liu, Y Yang, Y Ju, Y Tang, Z Sang, L Chen, T Yang… - Bioorganic …, 2018 - Elsevier
… )methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride 13i, ethyl1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino) methyl)-2- methyl-4-phenyl-1H-pyrrole-3-carboxylate …
Number of citations: 17 www.sciencedirect.com
R Umeda, T Mashino, Y Nishiyama - Tetrahedron, 2014 - Elsevier
… base in DMF solvent at 120 C for 5 h, the one-pot synthesis of 1H-pyrrole bearing ethyl ester group was successfully attained to give ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (…
Number of citations: 21 www.sciencedirect.com
OA Attanasi, L De Crescentini, G Favi… - The Journal of …, 2002 - ACS Publications
The synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives and 5-unsubstituted-1-aminopyrrole-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and …
Number of citations: 33 pubs.acs.org
AL Gajengi, BM Bhanage - Catalysis Letters, 2016 - Springer
… component coupling reaction of substituted pyrrol synthesis proceeded smoothly and generated the desired product of methyl 1-benzyl-2-methyl-4- phenyl-1H-pyrrole-3-carboxylate in …
Number of citations: 17 link.springer.com
MH Meshkatalsadat, A Mahmoudi, S Lotfi… - Molecular Diversity, 2022 - Springer
Synthesis of new substituted pyrrole scaffolds containing substituted thiadiazol-2-amine moiety was successfully developed through one-pot and multi-component tandem condensation …
Number of citations: 2 link.springer.com
FMR Laia, AL Cardoso, AM Beja, MR Silva… - Tetrahedron, 2010 - Elsevier
The reactivity of buta-2,3-dienoates towards aziridines is reported. Typically, allenoates react as the 2π-component in the [3+2] cycloaddition with azomethine ylides generated from …
Number of citations: 30 www.sciencedirect.com
B Pouramiri, M Daneshi, F Seyedi… - Letters in Organic …, 2021 - ingentaconnect.com
Multi-component synthesis of functionalized pyrrole derivatives was achieved via a fourcomponent condensation reaction of ethyl acetoacetate/ methyl acetoacetate, aromatic amines, …
Number of citations: 2 www.ingentaconnect.com
AB Atar, YT Jeong - Tetrahedron Letters, 2013 - Elsevier
An efficient, high yielding, and expeditious method has been developed for the synthesis of diversity oriented pyrrole derivatives via a four component, one-pot cyclocondensation …
Number of citations: 44 www.sciencedirect.com
S Sengmany, S Vasseur, A Lajnef… - European Journal of …, 2016 - Wiley Online Library
The rarely described 4‐(hetero)aryl‐6‐pyrrolylpyrimidines are prepared by electroreductive nickel‐catalysed cross‐coupling reactions between aryl halides and chloropyrimidines. …
F Palacios, AM Ochoa de Retana… - The Journal of …, 2011 - ACS Publications
A simple and efficient selective synthesis of 1H-pyrrole-2-phosphine oxides 3 and -phosphonates 7 by addition of enolates derived from acetyl acetates to 2H-azirinylphosphine oxide 1 …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.